16-Mercaptopalmitic acid

Catalog No.
S616510
CAS No.
69839-68-5
M.F
C16H32O2S
M. Wt
288.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Mercaptopalmitic acid

CAS Number

69839-68-5

Product Name

16-Mercaptopalmitic acid

IUPAC Name

16-sulfanylhexadecanoic acid

Molecular Formula

C16H32O2S

Molecular Weight

288.5 g/mol

InChI

InChI=1S/C16H32O2S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H,17,18)

InChI Key

INOAASCWQMFJQA-UHFFFAOYSA-N

SMILES

Array

Synonyms

16-mercaptohexadecanoic acid, 16-MHA cpd

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCS

The exact mass of the compound 16-Mercaptohexadecanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Palmitic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

16-Mercaptopalmitic acid (CAS 69839-68-5), widely known as 16-mercaptohexadecanoic acid (16-MHDA), is a long-chain (C16) alkanethiol featuring a terminal carboxylic acid group. It is primarily procured for the fabrication of highly ordered, defect-free self-assembled monolayers (SAMs) on gold and other noble metal substrates. The 16-carbon alkyl backbone provides strong van der Waals packing forces, resulting in a dense, hydrophobic interior that effectively blocks non-specific electron transfer, while the terminal carboxyl moiety enables robust downstream bioconjugation via EDC/NHS coupling. This dual functionality makes 16-MHDA a critical precursor for electrochemical biosensors, surface plasmon resonance (SPR) chips, and advanced interfacial layers in photovoltaic devices [1].

Substituting 16-MHDA with shorter-chain analogs like 11-mercaptoundecanoic acid (11-MUA) or 3-mercaptopropionic acid (3-MPA) severely compromises monolayer integrity and application performance. Shorter chains lack sufficient intermolecular van der Waals interactions, leading to self-assembled monolayers (SAMs) with higher defect densities, mixed crystalline phases, and nonordered domains. In electrochemical applications, this structural disorder translates to a dramatic increase in background faradaic current, which degrades the limit of detection in biosensors. Furthermore, in thin-film electronics such as perovskite solar cells, shorter thiols fail to provide the dense interfacial templating required for precise energy level alignment, making 16-MHDA a necessary choice for defect-sensitive procurement [1].

Enhanced Electrochemical Blocking and Charge Transfer Resistance

Electrochemical impedance spectroscopy (EIS) demonstrates that 16-MHDA forms a highly blocking dielectric layer compared to the industry-standard 11-MUA. The apparent standard rate constant (k0) for the electron-transfer process of a [Fe(CN)6]3-/4- redox probe was measured at 4.4 × 10^-8 cm/s for 16-MHDA, compared to 1.1 × 10^-6 cm/s for 11-MUA. This represents a 25-fold reduction in electron transfer rate, confirming a significantly higher charge transfer resistance (Rct) and a lower double-layer capacitance (Cdl) due to the thicker, densely packed C16 chain [1].

Evidence DimensionApparent standard rate constant (k0) for electron transfer
Target Compound Data4.4 × 10^-8 cm/s
Comparator Or Baseline11-MUA (1.1 × 10^-6 cm/s)
Quantified Difference25-fold reduction in electron transfer rate
ConditionsAu(111) substrate, [Fe(CN)6]3-/4- redox couple, evaluated via EIS at open circuit potential

A lower electron transfer rate minimizes background noise and signal drift in impedimetric biosensors, directly improving the limit of detection (LOD) for target analytes.

Elimination of Nonordered Domains in Monolayer Crystallinity

Scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) reveal that while 11-MUA forms domains with coexisting simple hexagonal phases, c(2×4) superlattices, and nonordered areas, 16-MHDA eliminates these nonordered regions. The enhanced van der Waals interactions of the 16-carbon chain drive the assembly of a strictly uniform, compact monolayer with fully extended alkyl chains, drastically reducing pinhole defects and structural heterogeneity compared to the C11 analog [1].

Evidence DimensionMonolayer structural uniformity
Target Compound DataUniform compact monolayer with fully extended chains
Comparator Or Baseline11-MUA (Coexistence of ordered and nonordered/defective domains)
Quantified DifferenceComplete elimination of nonordered domains present in C11 SAMs
ConditionsAu(111) substrate, characterized via STM and XPS

High structural uniformity is critical for reproducible bioconjugation and prevents non-specific binding or localized degradation in surface-based assays.

Enhanced Power Conversion Efficiency in Perovskite Solar Cells

When utilized as an interfacial self-assembled monolayer in Pb-Sn perovskite solar cells, 16-MHDA demonstrates higher efficiency than standard PEDOT:PSS and shorter-chain SAMs (like 6-MHA and 11-MUA). The densely packed, tilted (~30°) 16-MHDA SAM simultaneously binds to the SnO2 layer and the perovskite, optimizing interfacial energy alignment and templating grain growth. This structural advantage yields an average power conversion efficiency (PCE) of 23.2%, a measurable improvement over the 19.8% baseline achieved with PEDOT:PSS [1].

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data23.2% average PCE
Comparator Or BaselinePEDOT:PSS control (19.8% average PCE)
Quantified Difference+3.4% absolute increase in PCE
ConditionsPb-Sn perovskite solar cells, FTO/SAM/perovskite architecture

Procuring 16-MHDA as an interfacial layer directly increases the efficiency and thermal stability of next-generation inverted perovskite photovoltaics.

High-Sensitivity Impedimetric Biosensors

Due to its quantified ability to block background faradaic currents (evidenced by a 25-fold reduction in electron transfer rate compared to 11-MUA), 16-MHDA is a highly effective precursor for fabricating impedimetric immunosensors and DNA microarrays. The terminal carboxyl group allows for efficient EDC/NHS immobilization of antibodies or aptamers, while the dense C16 layer supports ultra-low limits of detection (LOD) [1].

Interfacial Hole-Transport/Templating Layers in Perovskite Photovoltaics

16-MHDA is increasingly procured for use in inverted Pb-Sn perovskite solar cells. Its long alkyl chain forms a highly crystalline, tilted monolayer that bridges metal oxides and perovskite films, improving energy level alignment and boosting power conversion efficiency to over 23% while enhancing device thermal stability [2].

Defect-Free Surface Plasmon Resonance (SPR) Chips

For commercial SPR sensor chip manufacturing, the structural uniformity of the SAM is critical. 16-MHDA eliminates the nonordered domains commonly seen with shorter-chain thiols, providing a strictly uniform, densely packed surface. This maximizes the reproducibility of ligand immobilization and minimizes non-specific binding artifacts during kinetic binding assays [1].

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

288.21230143 Da

Monoisotopic Mass

288.21230143 Da

Heavy Atom Count

19

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 38 of 39 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Wikipedia

16-Mercaptohexadecanoic acid

Dates

Last modified: 08-15-2023

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